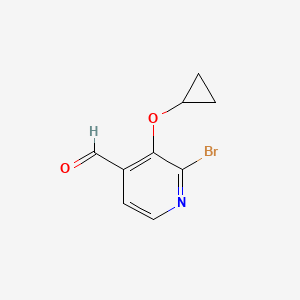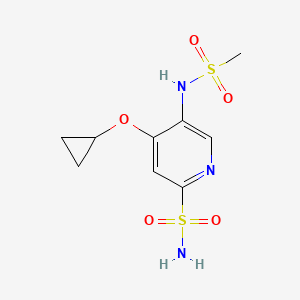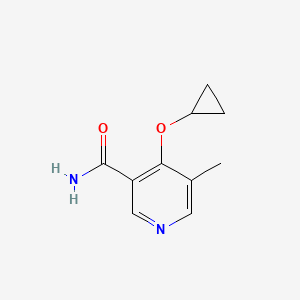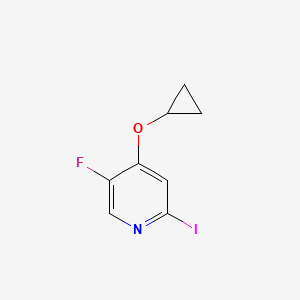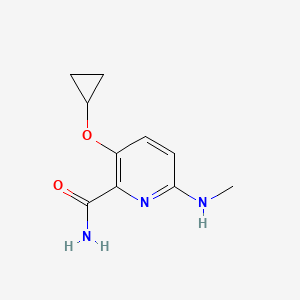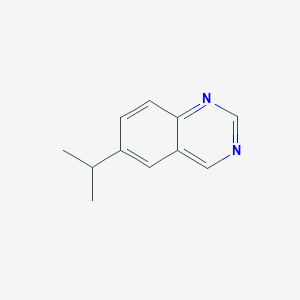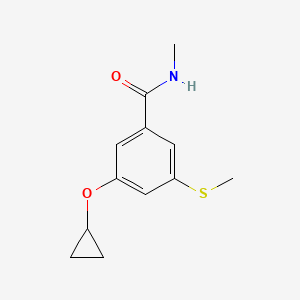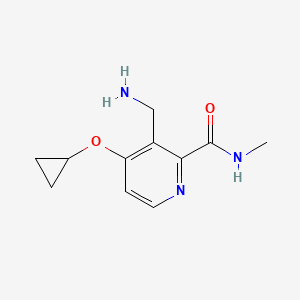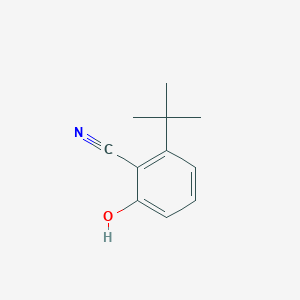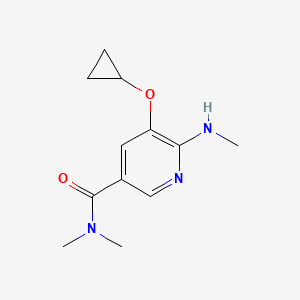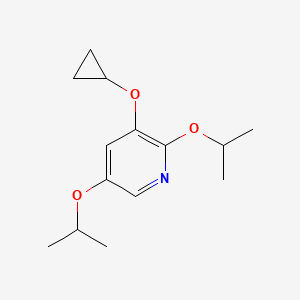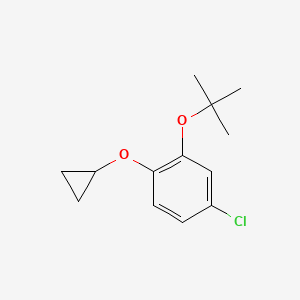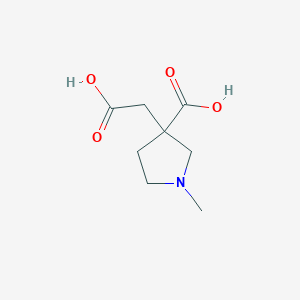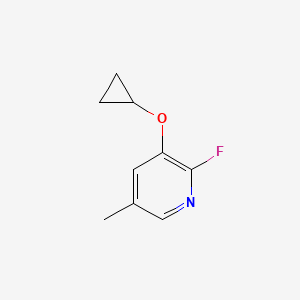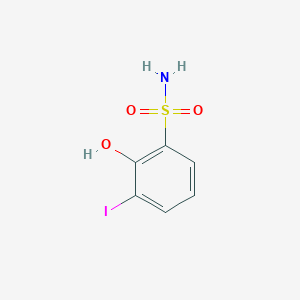
2-Hydroxy-3-iodobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-HYDROXY-3-IODOBENZENE-1-SULFONAMIDE is an organosulfur compound that features both iodine and sulfonamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-HYDROXY-3-IODOBENZENE-1-SULFONAMIDE typically involves the iodination of 2-hydroxybenzenesulfonamide. This can be achieved using iodine or iodine monochloride in the presence of an oxidizing agent. The reaction is usually carried out in an aqueous or organic solvent under controlled temperature conditions to ensure the selective introduction of the iodine atom at the desired position on the benzene ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 2-HYDROXY-3-IODOBENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The iodine atom can be reduced to a less oxidized state.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hypervalent iodine compounds like iodosylbenzene and iodobenzene diacetate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or amines under basic conditions.
Major Products Formed:
Oxidation: Formation of corresponding ketones or aldehydes.
Reduction: Formation of deiodinated products.
Substitution: Formation of sulfonamide derivatives with different substituents.
Scientific Research Applications
2-HYDROXY-3-IODOBENZENE-1-SULFONAMIDE has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-HYDROXY-3-IODOBENZENE-1-SULFONAMIDE involves its interaction with biological molecules:
Comparison with Similar Compounds
2-HYDROXYBENZENESULFONAMIDE: Lacks the iodine atom, making it less reactive in certain chemical reactions.
3-IODOBENZENESULFONAMIDE: Lacks the hydroxyl group, affecting its solubility and reactivity.
Uniqueness: 2-HYDROXY-3-IODOBENZENE-1-SULFONAMIDE is unique due to the presence of both iodine and sulfonamide groups, which confer distinct chemical properties and potential biological activities .
Properties
Molecular Formula |
C6H6INO3S |
|---|---|
Molecular Weight |
299.09 g/mol |
IUPAC Name |
2-hydroxy-3-iodobenzenesulfonamide |
InChI |
InChI=1S/C6H6INO3S/c7-4-2-1-3-5(6(4)9)12(8,10)11/h1-3,9H,(H2,8,10,11) |
InChI Key |
XHKDRTHVGSMSIY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)I)O)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


